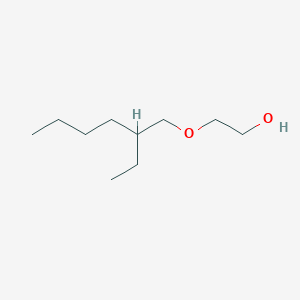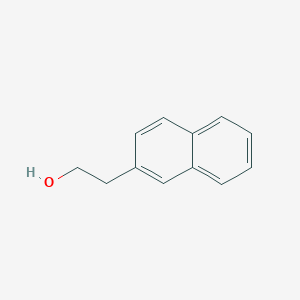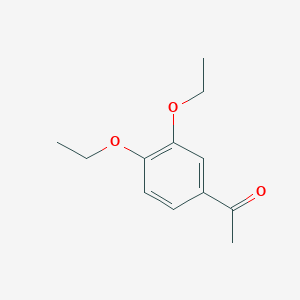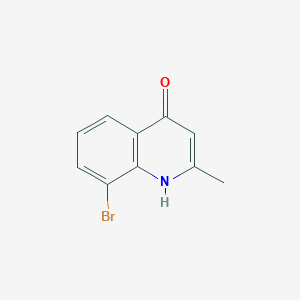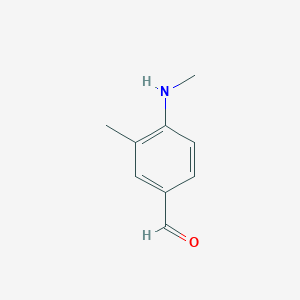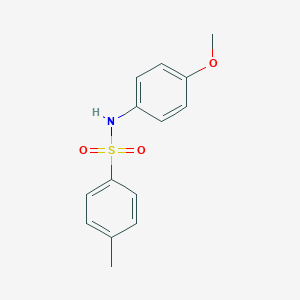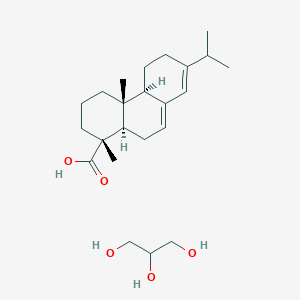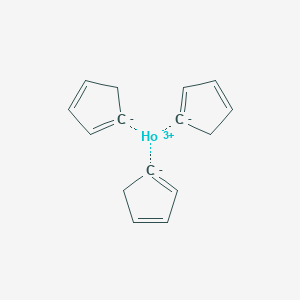
Tris(eta5-cyclopenta-2,4-dien-1-yl)holmium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tris(eta5-cyclopentadienyl) lanthanides, including those similar to holmium complexes, typically involves the reaction of lanthanide halides with cyclopentadienyl anions. These processes can be tailored to produce various lanthanide complexes, including Ce, Dy, and Ho, which share similarities with tris(eta5-cyclopentadienyl)holmium in terms of their cyclopentadienyl ligands and metal-ligand bonding nature (Baisch et al., 2006).
Molecular Structure Analysis
The molecular structure of tris(eta5-cyclopentadienyl) lanthanides has been extensively studied, revealing details applicable to tris(eta5-cyclopentadienyl)holmium. These complexes typically showcase a tris(cyclopentadienyl) motif surrounding the central metal. The bonding between the cyclopentadienyl ligands and the lanthanide metal is primarily ionic but with significant covalent character due to the electron-donating nature of the Cp rings (Baisch et al., 2006).
Applications De Recherche Scientifique
Production of Radioisotopes
- Radioisotope Production : Tris(cyclopentadienyl)holmium has been utilized in the production of radioisotopes like 166Ho and 153Sm. These isotopes were produced through neutron irradiation reactions and the organometallic compound played a crucial role in achieving high specific activity levels, making it useful for applications in nuclear medicine and research (Nassan, Achkar, & Yassine, 2011).
Organometallic Chemistry and Catalysis
- Formation of Complexes : Research has shown the ability of tris(cyclopentadienyl)holmium to form various complexes with other elements and compounds. This includes the generation of dimethylsilylene and allylidene holmium complexes, which are of interest in the field of organometallic chemistry (White, Hanusa, & Kucera, 2006).
- Luminescence Properties : A study investigated the luminescence properties of a novel holmium complex, which demonstrated the potential of tris(cyclopentadienyl)holmium in creating materials with unique optical properties (Komissar et al., 2019).
Inorganic and Organometallic Frameworks
- Molecular Structure Studies : The compound has been instrumental in studying molecular structures and bonding interactions in various lanthanoid complexes, contributing to the understanding of inorganic and organometallic frameworks (Deacon et al., 1987).
- Ligand Behavior in Metal Complexes : Its behavior as a ligand has been explored in various studies, examining how it interacts with other metals and influences the properties of the resulting complexes (Chisholm, Gallucci, & Yaman, 2006).
Mécanisme D'action
Tris(eta5-cyclopenta-2,4-dien-1-yl)holmium, also known as cyclopenta-1,3-diene;holmium(3+), is an organoholmium compound . This compound has a molecular weight of 360.2099 . Here is a comprehensive overview of its mechanism of action:
Mode of Action
The mechanism of action for tris(eta5-cyclopenta-2,4-dien-1-yl)holmium complexes involves the interaction of the cyclopentadienyl rings with the holmium center. The eta5-coordination indicates that all five carbon atoms of the cyclopentadienyl ring are symmetrically bonded to the metal, allowing for significant pi-electron delocalization.
Propriétés
IUPAC Name |
cyclopenta-1,3-diene;holmium(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H5.Ho/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSQGMHUOVLCBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Ho+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Ho |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(eta5-cyclopenta-2,4-dien-1-yl)holmium | |
CAS RN |
1272-22-6 |
Source


|
| Record name | Tris(η5-cyclopenta-2,4-dien-1-yl)holmium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


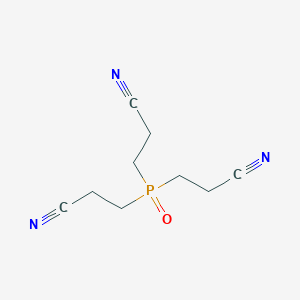

![1-[4-(4-Aminophenoxy)phenyl]ethanone](/img/structure/B72301.png)

![Acetamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B72306.png)
